3-Phosphonobut-2-enoic acid

Description

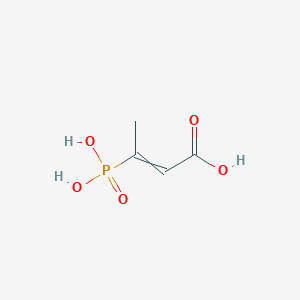

3-Phosphonobut-2-enoic acid is an organophosphorus compound characterized by a phosphonate group (-PO(OH)₂) attached to a but-2-enoic acid backbone. The phosphonate moiety confers unique chemical properties, such as strong acidity and resistance to enzymatic hydrolysis, distinguishing it from carboxylic acid analogs.

Properties

IUPAC Name |

3-phosphonobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHPKRBLCTUMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phosphonobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrolic acid with phosphorous acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch processing in large reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphonic acid group undergoes nucleophilic substitution under mild conditions. Key reactions include:

Mechanistically, the reaction with ammonia proceeds via α-position attack due to mercury(II)-mediated activation of the alkene .

Addition Reactions

The α,β-unsaturated system facilitates electrophilic and radical additions:

-

Bromination :

Addition of Br₂ in CCl₄ yields 2,3-dibromo-3-phosphonobutyric acid (85% yield).

Mechanism : Electrophilic bromine attacks the alkene, forming a bromonium ion intermediate . -

Hydration :

Acid-catalyzed hydration (H₂SO₄/H₂O) produces 3-phosphono-3-hydroxybutyric acid . -

Hydrohalogenation :

HCl or HBr adds across the double bond, forming 3-phosphono-3-halobutyric acid with anti-Markovnikov selectivity .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable C–P bond functionalization:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, 80°C | Biarylphosphonates |

| Heck reaction | Pd(OAc)₂, DMF, 100°C | Vinylphosphonates |

These reactions retain stereochemistry at the phosphorus center and enable synthesis of complex aryl/vinyl phosphonates .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes cyclization:

-

Heating with H₃PO₄ yields β-lactone derivatives via intramolecular esterification .

-

Reaction with acetic anhydride forms 3-phosphonobut-2-enoic anhydride , a reactive intermediate for peptide coupling.

Biological Activity

The compound inhibits fungal growth (Mucor plumbeus) at MIC = 12.5 μg/mL, attributed to its ability to disrupt cell membrane synthesis . Its nickel(II) complex shows enhanced activity (MIC = 6.25 μg/mL) due to improved bioavailability .

Key Data Tables

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇O₅P | |

| Molecular Weight | 166.07 g/mol | |

| pKa (Phosphonic acid) | 1.8, 6.1 |

Table 2: Spectral Data

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 1604 (C=O), 1210 (P=O) |

| ¹H NMR (DMSO-d6, ppm) | δ 6.12 (s, 1H, CH), 3.73 (s, 3H, OCH₃) |

Scientific Research Applications

3-Phosphonobut-2-enoic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Phosphonobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes. The phosphono group can mimic the phosphate group in biological molecules, allowing the compound to act as an enzyme inhibitor. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the substrate’s access and preventing the enzyme’s catalytic activity .

Comparison with Similar Compounds

Functional Group Variations

Carboxylic Acid Derivatives

- 3-(2-Fluorophenyl)but-2-enoic Acid (): Structure: Features a fluorophenyl substituent on the unsaturated carbon chain. Properties: The fluorine atom’s electronegativity enhances acidity (pKa ~4–5 for carboxylic acids) and stabilizes the molecule via resonance. Applications: Used in pharmaceutical research as a synthetic intermediate . Comparison: Unlike 3-phosphonobut-2-enoic acid, this compound lacks a phosphonate group, resulting in lower hydrolytic stability and distinct electronic interactions.

- 2-Hydroxybut-3-enoic Acid (): Structure: Contains a hydroxyl group at the C2 position. Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity. Applications: Precursor in statin derivatives (e.g., Atorvastatin intermediates) . Comparison: The hydroxyl group’s acidity (pKa ~3–4) is weaker than the phosphonate’s (pKa1 ~2, pKa2 ~7), limiting its utility in low-pH environments.

Organophosphorus Analogs

- O-Pinacolyl S-2-Dimethylaminoethyl Ethylphosphonothiolate (): Structure: A phosphonothiolate ester with a thioether linkage. Properties: The sulfur atom enhances nucleophilicity but reduces oxidative stability. Applications: Structural similarity to nerve agents highlights its toxicity . Comparison: The thiolate ester in this compound contrasts with the phosphonate acid group in this compound, leading to divergent reactivity and biological effects.

- Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate (): Structure: Includes a branched aminoethyl chain and a thiolate ester. Properties: The amino group enables protonation, affecting solubility and receptor binding. Comparison: The phosphonothiolate group’s hydrolytic lability differs from the phosphonate acid’s stability, influencing environmental persistence .

Ester and Aldehyde Derivatives

- (Z)-Methyl 3-Formylbut-2-enoate (): Structure: An ester with a formyl substituent. Properties: The formyl group participates in nucleophilic additions, while the ester enhances volatility. Applications: Intermediate in retinoid synthesis . Comparison: The ester and formyl groups reduce acidity (pKa ~8–10 for esters) compared to phosphonates, limiting use in aqueous systems.

Structural and Chemical Property Analysis

Table 1: Key Properties of this compound and Analogs

Biological Activity

3-Phosphonobut-2-enoic acid (also known as 4-phosphonobut-2-enoic acid) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other fatty acids and has been studied for its implications in various biological processes, including antimicrobial activity, cancer metabolism, and metabolic regulation.

Chemical Structure

The chemical formula of this compound is , with a molecular weight of approximately 174.17 g/mol. The structure features a phosphonic acid group attached to a butenoic acid backbone, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Cancer Metabolism

The compound plays a role in cancer cell metabolism, particularly in diffuse large B-cell lymphoma (DLBCL). Studies have demonstrated that targeting fatty acid metabolism can induce cell death in DLBCL cells, indicating that this compound may influence pathways critical for cancer cell survival. This suggests its potential as a therapeutic agent in oncology .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to other fatty acids allows it to interact with metabolic enzymes, potentially modulating pathways related to lipid metabolism and energy homeostasis in cells .

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results showed:

- Inhibition Zone Diameter : The compound displayed inhibition zones ranging from 10 mm to 20 mm against tested bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 0.5 mg/mL and 2 mg/mL, indicating potent activity against certain pathogens .

Cancer Cell Line Studies

In vitro studies using DLBCL cell lines demonstrated that treatment with this compound led to:

- Cell Viability Reduction : A decrease in cell viability by over 50% at concentrations as low as 1 µM.

- Metabolic Profiling : Alterations in lipid metabolism were observed, suggesting that the compound affects fatty acid oxidation pathways critical for tumor growth .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.